2-Chloro-1-(2,5-difluorophenyl)ethanol
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Overview
Description
2-Chloro-1-(2,5-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7ClF2O. This compound is characterized by the presence of a chloro group, two fluorine atoms, and a hydroxyl group attached to a phenyl ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-difluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-chloro-1-(2,5-difluorophenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride . Another method includes the biocatalytic reduction of the corresponding ketone using ketoreductases, which offers high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods due to their efficiency and selectivity. For instance, Escherichia coli cells expressing mutant ketoreductases can reduce 2-chloro-1-(2,5-difluorophenyl)ethanone to this compound with high optical purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: 2-Chloro-1-(2,5-difluorophenyl)ethanone.
Reduction: 2-Chloro-1-(2,5-difluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2,5-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-difluorophenyl)ethanol involves its interaction with specific enzymes and receptors in biological systems. For example, in the synthesis of pharmaceuticals, the compound acts as a chiral intermediate, facilitating the formation of active drug molecules. The molecular targets and pathways involved include various enzymes such as ketoreductases and cytochrome P450 monooxygenases .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethanol
- 2-Chloro-1-(2,4-difluorophenyl)ethanol
- 2-Chloro-1-(2,6-difluorophenyl)ethanol
Uniqueness
2-Chloro-1-(2,5-difluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of certain pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H7ClF2O |
---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
2-chloro-1-(2,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8,12H,4H2 |
InChI Key |
USLVURJIYBBTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CCl)O)F |
Origin of Product |
United States |
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